molecular formula C12H14FNO5 B2495473 tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate CAS No. 1966123-30-7

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate

Cat. No.: B2495473
CAS No.: 1966123-30-7
M. Wt: 271.244
InChI Key: LKDQUTRRNGPLKD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C12H14FNO5 and a molecular weight of 271.24 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a fluoro-substituted aromatic ring, and a nitro group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate typically involves the esterification of 2-(3-fluoro-2-nitrophenoxy)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(3-fluoro-2-aminophenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3-fluoro-2-nitrophenoxy)acetic acid and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The fluoro group can influence the compound’s lipophilicity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(3-chloro-2-nitrophenoxy)acetate
  • tert-Butyl 2-(3-bromo-2-nitrophenoxy)acetate
  • tert-Butyl 2-(3-iodo-2-nitrophenoxy)acetate

Uniqueness

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

tert-butyl 2-(3-fluoro-2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO5/c1-12(2,3)19-10(15)7-18-9-6-4-5-8(13)11(9)14(16)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDQUTRRNGPLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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